molecular formula C20H23NO4 B3754128 ethyl 4-{[4-(3-methylphenoxy)butanoyl]amino}benzoate

ethyl 4-{[4-(3-methylphenoxy)butanoyl]amino}benzoate

Cat. No.: B3754128
M. Wt: 341.4 g/mol
InChI Key: KMDYWAUAURAHHZ-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are readily synthesized and naturally abundant . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .


Molecular Structure Analysis

The molecular structure of esters typically includes a carbonyl group (C=O) and an ether group (R-O-R’) .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . They can also undergo trans-esterification reactions to form different esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of esters can vary widely and depend on their molecular structure . Some general properties of esters include a fruity smell and the ability to participate in hydrogen bonding .

Mechanism of Action

The mechanism of ester reactions often involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate .

Future Directions

The future directions in the study and application of esters are vast. They are used in a wide range of industries, including food, cosmetics, and pharmaceuticals. Additionally, they are being explored for use in biofuels and other sustainable technologies .

Properties

IUPAC Name

ethyl 4-[4-(3-methylphenoxy)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-24-20(23)16-9-11-17(12-10-16)21-19(22)8-5-13-25-18-7-4-6-15(2)14-18/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYWAUAURAHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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